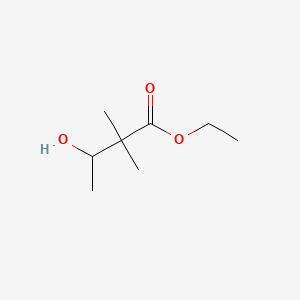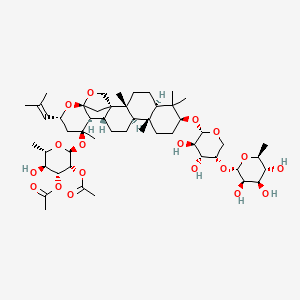
Ziziphin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ziziphin is a triterpene glycoside that exhibits taste-modifying properties . It has been isolated from the leaves of Ziziphus jujuba (Rhamnaceae) . Among this compound’s known homologues found in this plant, it is the most anti-sweet .
Molecular Structure Analysis
This compound has a molecular formula of C51H80O18 . Its average mass is 981.170 Da and its monoisotopic mass is 980.534485 Da . It has 25 defined stereocentres .
Chemical Reactions Analysis
This compound is known to interact with sweet taste receptors on the tongue, reducing the perceived sweetness of most carbohydrates (e.g., glucose, fructose), bulk sweeteners, intense sweeteners (natural: steviol glycoside – artificial: sodium saccharin and aspartame), and sweet amino acids (e.g., glycine) .
Physical and Chemical Properties Analysis
This compound is a triterpene glycoside with a complex molecular structure . It is a natural compound extracted from the leaves of Ziziphus jujuba . The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, are not well-documented in the available literature.
作用機序
将来の方向性
Future research on ziziphin could focus on further elucidating its mechanism of action, exploring its potential therapeutic uses, and investigating its safety profile in more detail . Additionally, more studies are encouraged to clarify the relationship between modern applications and traditional uses .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ziziphin involves the condensation of two molecules of 2,3-dihydroxybenzoic acid (also known as resorcinol) with one molecule of 2,4,6-trihydroxybenzaldehyde (also known as phloroglucinol) in the presence of a strong acid catalyst.", "Starting Materials": [ "2,3-dihydroxybenzoic acid", "2,4,6-trihydroxybenzaldehyde", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydroxybenzoic acid and 2,4,6-trihydroxybenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a few drops of the strong acid catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent (e.g. water) to remove any impurities.", "Step 6: Dry the purified product under vacuum to obtain Ziziphin as a white crystalline solid." ] } | |
CAS番号 |
73667-51-3 |
分子式 |
C51H80O18 |
分子量 |
981.2 g/mol |
IUPAC名 |
[3-acetyloxy-2-[[7-[3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-16-yl]oxy]-5-hydroxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3 |
InChIキー |
SPFBVQWRJFUDBB-UHFFFAOYSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






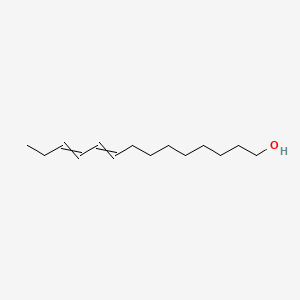
![(1R,5R,6S)-Ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B3434013.png)
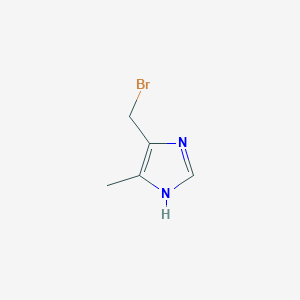
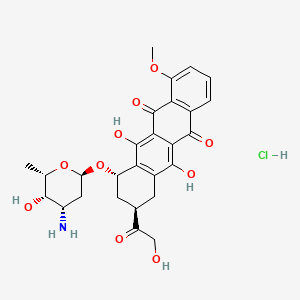
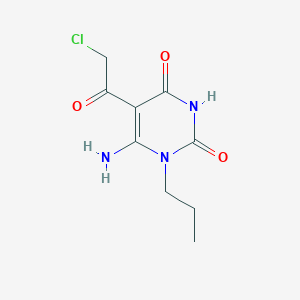
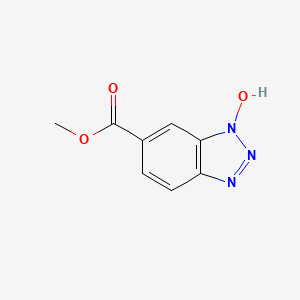
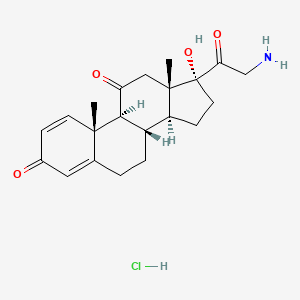
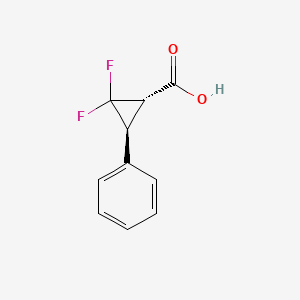
![[(4-Acetyl-2-fluorophenyl)thio]acetic acid](/img/structure/B3434073.png)
